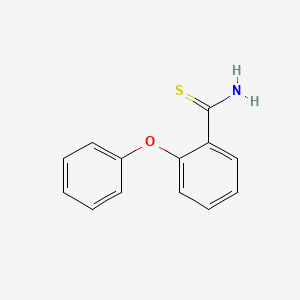![molecular formula C10H12O4S B15322124 3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
3-[2-(Methylsulfonyl)phenyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylsulfonyl)phenyl]propanoic Acid is an organic compound with a molecular structure that includes a methylsulfonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid typically involves the introduction of a methylsulfonyl group to a phenyl ring followed by the addition of a propanoic acid group. One common method involves the sulfonation of a phenylpropanoic acid derivative using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylsulfonyl)phenyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methylsulfonyl)phenyl]propanoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-[2-(Methylsulfonyl)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound may also interact with other cellular targets, leading to a range of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
3-[2-(Methylsulfonyl)phenyl]propanoic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methylsulfonyl group with a propanoic acid moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H12O4S |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
3-(2-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4S/c1-15(13,14)9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
CCQBQVYPUQAXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


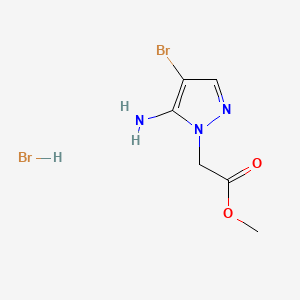
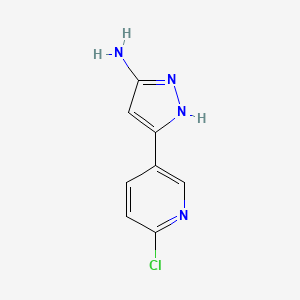
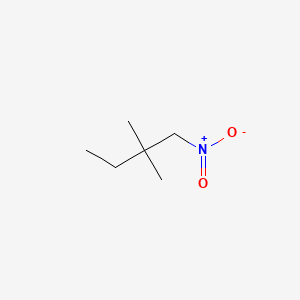
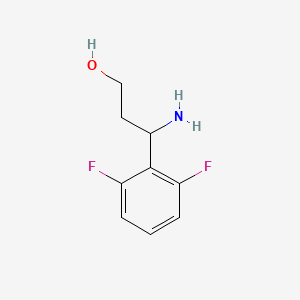
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
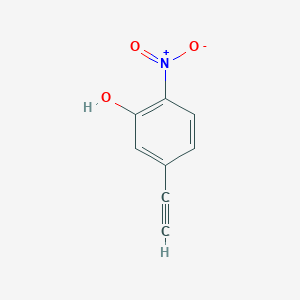
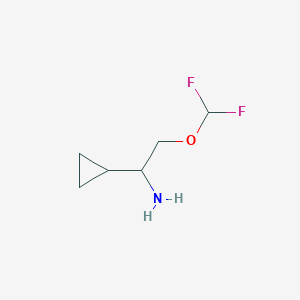

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
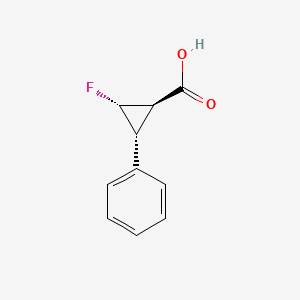
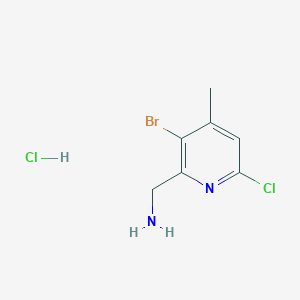
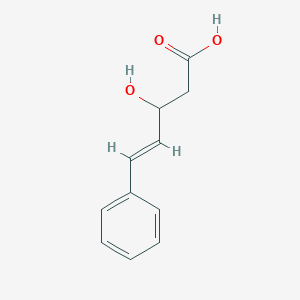
![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
